tert-Butyl (4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzyl)carbamate tert-Butyl (4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13653606
InChI: InChI=1S/C15H19N5O2/c1-10-17-19-13(20-18-10)12-7-5-11(6-8-12)9-16-14(21)22-15(2,3)4/h5-8H,9H2,1-4H3,(H,16,21)
SMILES: CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)OC(C)(C)C
Molecular Formula: C15H19N5O2
Molecular Weight: 301.34 g/mol

tert-Butyl (4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzyl)carbamate

CAS No.:

Cat. No.: VC13653606

Molecular Formula: C15H19N5O2

Molecular Weight: 301.34 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzyl)carbamate -

Specification

Molecular Formula C15H19N5O2
Molecular Weight 301.34 g/mol
IUPAC Name tert-butyl N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]carbamate
Standard InChI InChI=1S/C15H19N5O2/c1-10-17-19-13(20-18-10)12-7-5-11(6-8-12)9-16-14(21)22-15(2,3)4/h5-8H,9H2,1-4H3,(H,16,21)
Standard InChI Key ZKCNBDFBCVJXDK-UHFFFAOYSA-N
SMILES CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)OC(C)(C)C
Canonical SMILES CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Properties

IUPAC Nomenclature and Molecular Formula

The systematic name for this compound is tert-butyl N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]carbamate . Its molecular formula is C₁₅H₁₉N₅O₂, with a molecular weight of 301.34 g/mol . The structure integrates a 6-methyl-1,2,4,5-tetrazine ring linked to a benzyl group, which is further modified by a tert-butyl carbamate moiety (Fig. 1).

Table 1: Key Chemical Identifiers

PropertyValueSource
IUPAC Nametert-Butyl N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]carbamate
Molecular FormulaC₁₅H₁₉N₅O₂
Molecular Weight301.34 g/mol
SMILESCC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)OC(C)(C)C
InChIKeyZKCNBDFBCVJXDK-UHFFFAOYSA-N

Structural and Stereochemical Features

The compound’s 2D structure (Fig. 1A) reveals a planar tetrazine ring conjugated to an aromatic benzene ring, while the tert-butyl carbamate group introduces steric bulk. Computational models predict a 3D conformation where the tetrazine ring adopts a slight puckered geometry, optimizing π-π stacking interactions . The methyl group at position 6 of the tetrazine ring enhances solubility in organic solvents, a critical feature for synthetic applications .

Synthesis and Reaction Pathways

Primary Synthetic Route

The most reported synthesis involves a nickel-catalyzed cyclization reaction between carbamate precursors and acetonitrile under hydrazine-mediated conditions . Key steps include:

  • Cyclization: A mixture of tert-butyl (4-cyanobenzyl)carbamate, acetonitrile, and anhydrous NiCl₂ is treated with hydrazine at 60°C for 24 hours, forming the tetrazine core.

  • Oxidation: Sodium nitrite (NaNO₂) in acidic medium oxidizes intermediates to stabilize the tetrazine ring.

  • Purification: Column chromatography (hexanes/ethyl acetate = 8:1) yields the product as a red solid with a 63% yield .

Table 2: Reaction Conditions for Synthesis

ParameterValueSource
CatalystNiCl₂
Temperature60°C
Reaction Time24 hours
SolventAcetonitrile/H₂O
Purification MethodColumn Chromatography

Mechanistic Insights

The reaction proceeds via a nickel-mediated [2+2] cycloaddition between the nitrile group and hydrazine, followed by dehydrogenation to form the tetrazine ring . The tert-butyl carbamate group remains intact under these conditions, demonstrating its stability as a protecting group.

Applications in Pharmaceutical and Materials Science

Bioorthogonal Chemistry

The 1,2,4,5-tetrazine moiety undergoes inverse electron-demand Diels-Alder (IEDDA) reactions with strained dienophiles (e.g., trans-cyclooctenes), enabling site-specific bioconjugation in biological systems . This reactivity is exploited for:

  • Drug Delivery: Tagging antibodies with cytotoxic payloads .

  • Imaging: Fluorescent probes for real-time tracking of biomolecules .

Peptide Synthesis

The tert-butyl carbamate (Boc) group serves as a temporary protecting group for amines, facilitating solid-phase peptide synthesis. Its stability under basic conditions and selective deprotection under acidic conditions make it ideal for constructing complex polypeptides .

CodePrecautionary StatementApplication
P264Wash hands thoroughly after handlingPersonal hygiene
P280Wear protective gloves/eye protectionHandling and synthesis
P305IF IN EYES: Rinse cautiously with waterEmergency response

Future Research Directions

  • Enhanced Reactivity: Modifying the tetrazine ring with electron-withdrawing groups to accelerate IEDDA kinetics.

  • Biological Compatibility: Developing water-soluble derivatives for in vivo applications.

  • Scalable Synthesis: Optimizing nickel-catalyzed routes for industrial-scale production.

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